1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol
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Overview
Description
1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol is a complex organic compound that features a piperazine ring substituted with hydroxy and tolyloxy groups
Preparation Methods
The synthesis of 1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol typically involves multiple steps. One common synthetic route includes the reaction of piperazine with 2-hydroxy-3-o-tolyloxy-propyl bromide under basic conditions to form the intermediate product. This intermediate is then further reacted with 3-o-tolyloxy-propan-2-ol in the presence of a suitable catalyst to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The tolyloxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to form ethers.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and piperazine derivatives.
Scientific Research Applications
1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and dielectric properties
Mechanism of Action
The mechanism of action of 1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxy and tolyloxy groups allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol can be compared with similar compounds such as:
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound also contains hydroxy and tolyloxy groups but differs in its overall structure and applications.
Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride: This compound has a similar piperazine ring but includes an additional carboxylate group, leading to different chemical properties and uses.
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione: This compound features a purine ring system, making it structurally distinct but functionally similar in some applications.
Properties
Molecular Formula |
C24H34N2O4 |
---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H34N2O4/c1-19-7-3-5-9-23(19)29-17-21(27)15-25-11-13-26(14-12-25)16-22(28)18-30-24-10-6-4-8-20(24)2/h3-10,21-22,27-28H,11-18H2,1-2H3 |
InChI Key |
DMEZKSJENAMQBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3C)O)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3C)O)O |
Origin of Product |
United States |
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